(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate
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Overview
Description
(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring and a tert-butyl ester group. These structural elements contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the formation of the pyrrolidine ring with high stereoselectivity . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidines, which can be further utilized in various synthetic applications.
Scientific Research Applications
(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate stands out due to its specific stereochemistry and the presence of the tert-butyl ester group. These features contribute to its unique reactivity and utility in synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C11H19N2O4- |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/p-1/t7-,8+/m1/s1 |
InChI Key |
VWFCKAANOBELKO-SFYZADRCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])CN |
Origin of Product |
United States |
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